molecular formula C35H60O6 B1680990 Daucosterol CAS No. 474-58-8

Daucosterol

Cat. No.: B1680990
CAS No.: 474-58-8
M. Wt: 576.8 g/mol
InChI Key: NPJICTMALKLTFW-OFUAXYCQSA-N
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Description

SITOGLUSIDE is a chemical compound with the molecular formula C35H60O6 and a molecular weight of 576.86 g/mol . It appears as a white powder and is commonly found in certain medicinal plants. Its systematic name is (3β)-stigmast-5-en-3-yl β-D-glucopyranoside .

Scientific Research Applications

    Medicine: It shows inhibitory effects on cell proliferation, particularly in HepG2 cells.

    Skin Pigmentation Reduction: SITOGLUSIDE reduces melanin production in human melanoma cells (MNT1) and mouse melanoma cells (B16F0).

Mechanism of Action

Target of Action

Daucosterol, also known as Eleutheroside A, is a natural compound that has been found to interact with several targets. It has been shown to inhibit the Wnt/β-Catenin signaling pathway , which plays a crucial role in cell proliferation, migration, and invasion, particularly in hepatocellular carcinoma cells . Additionally, this compound has been found to interact with the PI3K/Akt/mTOR signaling pathway , which is involved in cell survival, growth, and metabolism .

Mode of Action

This compound interacts with its targets by inhibiting key enzymes and signaling pathways. For instance, it inhibits the Wnt/β-Catenin signaling pathway, leading to reduced proliferation, migration, and invasion of hepatocellular carcinoma cells . Similarly, it interacts with the PI3K/Akt/mTOR signaling pathway, leading to neuronal apoptosis inhibition .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to increase pro-apoptotic proteins Bax and Bcl2, decrease the Bcl-2/Bax ratio, upregulate the phosphatase and tensin homolog (PTEN) gene, inhibit the PI3K/Akt pathway, and distort cell-cycle progression and tumor cell evolution . These changes in the biochemical pathways lead to various downstream effects, including antioxidant, antidiabetic, hypolipidemic, anti-inflammatory, immunomodulatory, neuroprotective, and anticancer effects .

Pharmacokinetics

It’s known that this compound is a saponin present in various natural sources, including medicinal plant families . The bioavailability of this compound may be influenced by factors such as the extraction techniques used and the specific plant parts consumed .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to exhibit anti-tumor, anti-inflammatory, and acaricidal activities . It also shows moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus . Furthermore, this compound has been found to inhibit the proliferation of human breast cancer cell line MCF-7 and gastric cancer cell lines MGC803, BGC823, and AGS in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the content of this compound produced can vary depending on the species of the plant, the extraction techniques used, and the specific plant parts utilized

Safety and Hazards

Daucosterol has been found to be non-toxic to normal human lung L132 and PBMC cells . The hematological and histopathological profiles of the in vivo acute and sub-acute toxicity studies demonstrated that it is safe and tolerable .

Preparation Methods

Synthetic Routes:: SITOGLUSIDE can be synthesized through various methods, including chemical reactions and extraction from natural sources. Here are some key approaches:

  • Chemical Synthesis: : SITOGLUSIDE can be synthesized from β-sitosterol (also known as β-phytosterol) by glycosylation with glucose. The reaction typically involves attaching a glucose molecule to the hydroxyl group at position 3 of β-sitosterol.

  • Natural Extraction: : SITOGLUSIDE is naturally present in several plants, including Angelica sinensis (Chinese angelica or dang gui), Achyranthes bidentata (niu xi), and Pinus koraiensis (Korean pine). Extracts from these plants can yield SITOGLUSIDE.

Industrial Production:: Industrial-scale production methods for SITOGLUSIDE are not widely documented. researchers often use chemical synthesis or natural extraction to obtain this compound.

Chemical Reactions Analysis

Reactions:: SITOGLUSIDE can undergo various chemical reactions, including:

    Glycosylation: The attachment of a glucose molecule to the hydroxyl group of β-sitosterol.

    Hydrolysis: Cleavage of the glycosidic bond to release β-sitosterol and glucose.

Common Reagents and Conditions::

    Glycosylation: Typically carried out using glucosyl donors (e.g., glucose or glucosyl halides) and Lewis acid catalysts (e.g., BF3·Et2O).

    Hydrolysis: Acidic conditions (e.g., dilute sulfuric acid) or enzymatic hydrolysis.

Major Products:: The primary product of SITOGLUSIDE reactions is β-sitosterol, along with glucose.

Comparison with Similar Compounds

SITOGLUSIDE’s uniqueness lies in its glycosylation pattern, specifically the attachment of glucose to β-sitosterol. Similar compounds include other phytosterol glycosides, but their specific structures may differ.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJICTMALKLTFW-OFUAXYCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H60O6
Record name Eleutheroside A
Source Wikipedia
URL https://en.wikipedia.org/wiki/Eleutheroside_A
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045674
Record name Daucosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474-58-8
Record name Daucosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitogluside [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daucosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4S,5S,6R)-2-({(1R,3aS,3bS,7S,9aR,9bS,11aR)-1-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol
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Record name SITOGLUSIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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